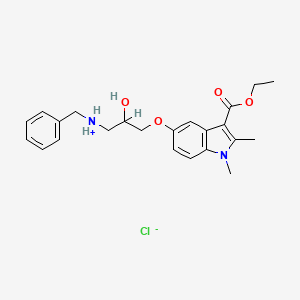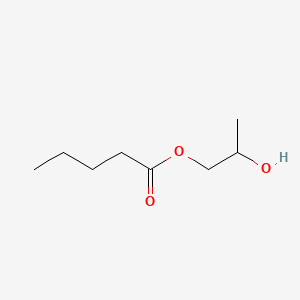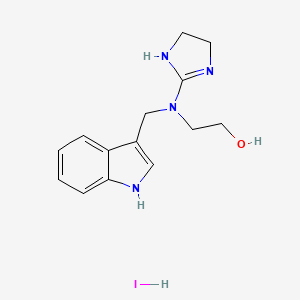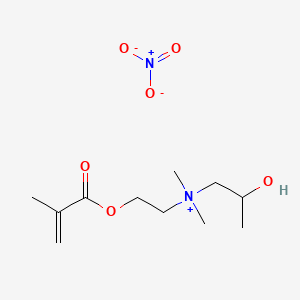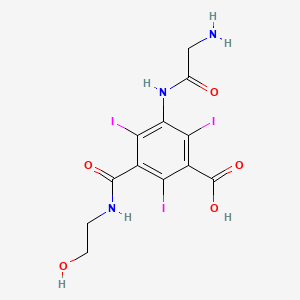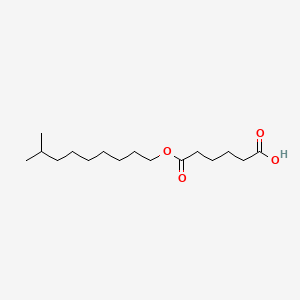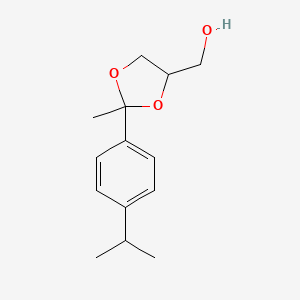
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol is an organic compound with the molecular formula C13H18O3. It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique chemical structure, which includes a cumenyl group and a dioxolane ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol typically involves the condensation of p-cumenyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions generally include:
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and improve yield.
化学反应分析
Types of Reactions
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or ether.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products
Oxidation: Formation of p-cumenyl aldehyde or p-cumenyl carboxylic acid.
Reduction: Formation of this compound or its corresponding ether.
Substitution: Formation of halogenated or aminated derivatives.
科学研究应用
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form hydrogen bonds with biological molecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-methanol: A similar compound with a simpler structure, lacking the cumenyl group.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Contains an amine group instead of a hydroxyl group.
2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde: Contains an aldehyde group instead of a hydroxyl group.
Uniqueness
2-p-Cumenyl-2-methyl-1,3-dioxolane-4-methanol is unique due to the presence of the cumenyl group, which imparts distinct chemical and physical properties
属性
CAS 编号 |
59902-27-1 |
|---|---|
分子式 |
C14H20O3 |
分子量 |
236.31 g/mol |
IUPAC 名称 |
[2-methyl-2-(4-propan-2-ylphenyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C14H20O3/c1-10(2)11-4-6-12(7-5-11)14(3)16-9-13(8-15)17-14/h4-7,10,13,15H,8-9H2,1-3H3 |
InChI 键 |
LPYIJRGDHWYCLS-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2(OCC(O2)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


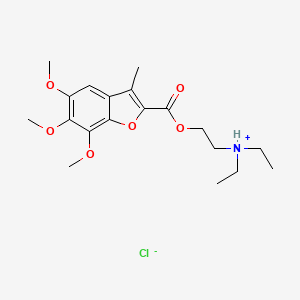

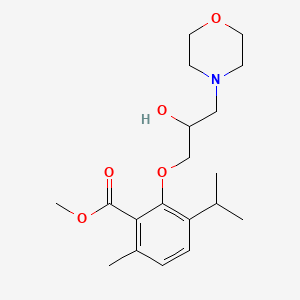
![N,N-diethyl-3'-methyl-2,2'-spirobi[2H-1-benzopyran]-7-amine](/img/structure/B13769933.png)
![Benzenesulfonic acid, 3-[(4-amino-3-methylphenyl)azo]-, monosodium salt](/img/structure/B13769940.png)
